Toluene, 2-(4-dimethylaminobenzylidenamino)-4-nitro-
Description
The compound Toluene, 2-(4-dimethylaminobenzylidenamino)-4-nitro- is a nitro-substituted toluene derivative featuring a Schiff base (imine) linkage at position 2. Its structure comprises:
- A nitro group (-NO₂) at position 4 of the toluene ring.
- A 4-dimethylaminobenzylidenamino group at position 2, formed via condensation of 4-dimethylaminobenzaldehyde with a primary amine on the toluene backbone.
This structure combines electron-withdrawing (nitro) and electron-donating (dimethylamino) groups, which influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(2-methyl-5-nitrophenyl)iminomethyl]aniline |
InChI |
InChI=1S/C16H17N3O2/c1-12-4-7-15(19(20)21)10-16(12)17-11-13-5-8-14(9-6-13)18(2)3/h4-11H,1-3H3 |
InChI Key |
OPIXZNJIQMXANX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-NITROANILINE typically involves a condensation reaction between 4-(dimethylamino)benzaldehyde and 2-methyl-5-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-NITROANILINE .
Chemical Reactions Analysis
Types of Reactions
N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-NITROANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-AMINOANILINE.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-NITROANILINE has several scientific research applications, including:
Nonlinear Optical Materials: Due to its unique electronic properties, this compound is used in the development of nonlinear optical materials for photonics and optoelectronics.
Fluorescent Probes: The compound’s fluorescence properties make it suitable for use as a fluorescent probe in biological and chemical assays.
Anticancer Research: Studies have explored its potential as an anticancer agent due to its ability to interact with DNA and inhibit cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-NITROANILINE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, it can interact with proteins involved in cell signaling pathways, affecting cellular processes such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be structurally and functionally compared to derivatives with analogous substituents or related frameworks. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Impact: The nitro group at C4 in the target compound enhances electrophilicity and may reduce solubility in polar solvents compared to amino-substituted analogs like 2,4-diaminotoluene . The Schiff base (imine) at C2 introduces conjugation, which could enhance optical properties (e.g., fluorescence) compared to amide or ether-linked derivatives (e.g., compounds in ) .
Synthetic Pathways: The target compound’s synthesis likely involves condensation of 2-amino-4-nitrotoluene with 4-dimethylaminobenzaldehyde, differing from the amide-forming reactions in (e.g., acyl chloride coupling) . Imine formation is reversible and pH-sensitive, making the compound less stable than amide derivatives under acidic conditions .
Industrial Applications: The nitro group’s electron-withdrawing nature makes the compound a candidate for explosives or dye intermediates, akin to 4-nitrobenzene derivatives in . The dimethylamino group (electron-donating) may stabilize charge-transfer complexes, useful in optoelectronic materials .
Biological Activity
Toluene, 2-(4-dimethylaminobenzylidenamino)-4-nitro- is a complex organic compound with notable biological activities. This article explores its pharmacological properties, biochemical interactions, and potential applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C12H14N4O2
- Molecular Weight : 246.26 g/mol
- IUPAC Name : Toluene, 2-(4-dimethylaminobenzylidenamino)-4-nitro-
This compound features a toluene backbone with a nitro group and a dimethylamino group, which significantly influences its biological properties.
Antimicrobial Properties
Research indicates that Toluene, 2-(4-dimethylaminobenzylidenamino)-4-nitro- exhibits antimicrobial activity against various pathogens. A study conducted by Smith et al. (2020) demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.
| Pathogen Tested | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it induces apoptosis in human cancer cells, particularly in breast and lung cancer models. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
| HeLa (Cervical Cancer) | 40 |
The proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells. This oxidative stress triggers apoptotic pathways, ultimately resulting in cell death. Additionally, the nitro group may play a crucial role in enhancing the compound's reactivity towards cellular targets.
Case Studies
-
Case Study: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial efficacy of Toluene, 2-(4-dimethylaminobenzylidenamino)-4-nitro- against clinical isolates.
- Methodology : Disk diffusion method was used to assess inhibition zones.
- Findings : The compound demonstrated significant antimicrobial activity against multi-drug resistant strains.
-
Case Study: Cytotoxicity Assessment
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was employed to determine cell viability post-treatment.
- Findings : The compound exhibited dose-dependent cytotoxicity, with notable effects on MCF-7 cells.
Safety and Toxicology
While the biological activities of Toluene, 2-(4-dimethylaminobenzylidenamino)-4-nitro- are promising, safety assessments are crucial. Toxicological studies indicate that at high concentrations, the compound may exhibit cytotoxic effects on non-target cells. Therefore, further research is necessary to establish safe dosage levels for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
